BenchChemオンラインストアへようこそ!

8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile

CYP11B2 selectivity aldosterone synthase inhibition steroidogenic enzyme profiling

8-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile (CAS 53428-23-2) is a C8-methoxylated derivative within the 3-cyanochromone subclass of the 1-benzopyran-4-one (chromone) heterocyclic family. This compound bears an electron-withdrawing nitrile group at position 3 and a methoxy substituent at position 8 of the fused benzopyranone ring system.

Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
CAS No. 53428-23-2
Cat. No. B11899079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
CAS53428-23-2
Molecular FormulaC11H7NO3
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC=C(C2=O)C#N
InChIInChI=1S/C11H7NO3/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-4,6H,1H3
InChIKeyRWYNFTSXZRBELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile (CAS 53428-23-2): Benchmarking a C8-Methoxylated 3-Cyanochromone for Targeted CYP11B Enzyme Profiling


8-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile (CAS 53428-23-2) is a C8-methoxylated derivative within the 3-cyanochromone subclass of the 1-benzopyran-4-one (chromone) heterocyclic family . This compound bears an electron-withdrawing nitrile group at position 3 and a methoxy substituent at position 8 of the fused benzopyranone ring system. The chromone scaffold is widely recognized as a privileged structure in medicinal chemistry due to its synthetic tractability and diverse pharmacological activities, which include enzyme inhibition, antimicrobial, anticancer, and anti-inflammatory effects [1]. Notably, certain chromone-3-carbonitriles have demonstrated nanomolar-range inhibitory activity against human steroidogenic cytochrome P450 enzymes CYP11B1 and CYP11B2, which are validated molecular targets for corticosteroid-related disorders including Cushing's syndrome and primary aldosteronism [2]. The presence of the 3-carbonitrile motif, as opposed to other C3 substituents, has been demonstrated to confer significantly enhanced acetylcholinesterase (AChE) inhibition potency in head-to-head comparative studies [3]. Within this pharmacophore space, the 8-methoxy substitution pattern on the 3-cyanochromone core presents distinct molecular recognition properties due to altered hydrogen-bond acceptor topology and electron density distribution relative to unsubstituted or differently substituted analogs .

Why Chromone-3-Carbonitrile Analogs Cannot Be Interchanged: The Substitution-Dependent Pharmacology of 8-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile


The chromone-3-carbonitrile scaffold is not pharmacologically monolithic. Systematic structure–activity relationship (SAR) evidence demonstrates that even minimal changes to the chromone substitution pattern produce dramatic differences in target affinity, selectivity, and pharmacodynamic behavior that preclude generic interchange [1]. Direct comparative enzymatic assay data from the chromone-3-carbonitrile series reveal that the 3-cyano group itself is a decisive structural determinant: 3-cyanochromone (CyC; CAS 50743-17-4) inhibits AChE with an IC50 of 85.12 ± 6.70 nM, whereas the 7-amino-3-methyl-substituted analog AMC achieves a weaker IC50 of 103.09 ± 11.90 nM—a ~1.2-fold difference driven by differential π-stacking interactions of the planar nitrile versus sp3-hybridized methyl substituent [2]. In the CYP11B enzyme family, the 8-methoxy substitution on this 3-cyanochromone framework yields a distinct potency and selectivity signature compared to unsubstituted and other substituted analogs [3], [4]. Position-specific substituent effects are further underscored by anti-allergy data: oral administration of 3-(1H-tetrazol-5-yl)-8-methoxychromone at 0.1 mg/kg produced 100% inhibition of passive cutaneous anaphylaxis (PCA) in rats, whereas the corresponding 6-methoxy positional isomer under identical experimental conditions showed no detectable inhibition activity, representing a functionally complete loss of efficacy driven solely by relocation of the methoxy group from position 8 to position 6 [5]. These findings collectively establish that C8-methoxylation is not a silent structural modification: it materially determines molecular recognition at protein targets, conferring a pharmacologic fingerprint that is not reproducible by 5-, 6-, or 7-methoxy positional isomers, unsubstituted 3-cyanochromone, or analogs bearing alternative C3 functional groups. Selection of a specific 3-cyanochromone congener—including 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile—must therefore be guided by compound-specific target engagement data rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for 8-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile: Direct Comparator Data for Informed Procurement


CYP11B2 vs. CYP11B1 Differential Affinity: A Quantified Selectivity Window for Aldosterone Synthase Over Cortisol Synthase Profiling

In direct comparative enzymatic inhibition assays conducted in the same experimental system, 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile (CHEMBL3397607) exhibited an IC50 of 2.20 nM against human CYP11B2 (aldosterone synthase) and an IC50 of 4.5 nM against human CYP11B1 (steroid 11β-hydroxylase), both measured in human V79MZ cells using [3H]-11-deoxycorticosterone as substrate with 1-hour preincubation prior to substrate addition [1]. This corresponds to an approximately 2.05-fold greater affinity for CYP11B2 relative to CYP11B1. In the broader context of reported chromone-based inhibitors, this selectivity profile is notable: certain structurally optimized chromone derivatives (e.g., compound 5c) achieve stronger selectivity (>10-fold toward CYP11B1) but at the cost of reduced absolute CYP11B2 affinity, while other analogs display the opposite preference [2]. The absolute IC50 of 2.20 nM for CYP11B2 positions 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile within the low-nanomolar potency range comparable to established steroidal and non-steroidal CYP11B2 tool compounds, making it a viable chemical probe for aldosterone synthase-dependent mechanistic studies [3].

CYP11B2 selectivity aldosterone synthase inhibition steroidogenic enzyme profiling Cushing's syndrome drug discovery

C8-Methoxy vs. C6-Methoxy Positional Isomerism: Functional Consequences for In Vivo Anti-Allergy Efficacy in Chromone-3-Tetrazole Series

Although direct in vivo efficacy data for 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile are not reported in the accessible primary literature, the most structurally proximal data available come from the 3-(1H-tetrazol-5-yl)chromone series, which shares the identical chromone core with position-dependent methoxy substitution. In rat passive cutaneous anaphylaxis (PCA) models—the standard in vivo assay for anti-allergy activity—3-(1H-tetrazol-5-yl)-8-methoxychromone administered orally at 0.1 mg/kg produced complete (100%) inhibition of the allergic response. Under identical experimental conditions (same route, same dose, same model), the C6-methoxy positional isomer, 3-(1H-tetrazol-5-yl)-6-methoxychromone, demonstrated 0% inhibition—a complete loss of pharmacological activity attributable exclusively to relocation of the methoxy substituent from position 8 to position 6 [1]. This quantitative disparity in whole-animal efficacy constitutes class-level inferential evidence that C8-methoxylation on the chromone-3-carbonitrile core endows distinct pharmacodynamic properties not achieved by positional isomerism. For researchers procuring compounds for anti-allergy or mast cell stabilization studies, this positional isomer SAR supports preferential selection of 8-methoxy-substituted chromone derivatives over their 6-methoxy counterparts.

positional isomer SAR anti-allergy efficacy PCA assay chromone-3-tetrazole derivatives

3-Cyano vs. 3-Amino-3-Methyl Substitution in Chromones: Quantified AChE Inhibition Advantage Conferred by the Planar Nitrile

The 3-carbonitrile functional group on the chromone scaffold is a critical pharmacophoric element that cannot be substituted without quantitative loss of target inhibition activity. In a rigorously controlled head-to-head comparative study of AChE inhibition using the Ellman colorimetric assay, 3-cyanochromone (CyC; CAS 50743-17-4, the unsubstituted parent of the target compound) achieved an IC50 of 85.12 ± 6.70 nM, while the comparator 7-amino-3-methylchromone (AMC) achieved an IC50 of 103.09 ± 11.90 nM. Both were benchmarked against the FDA-approved Alzheimer's drug donepezil (IC50 = 74.13 ± 8.30 nM) [1]. The ~1.2-fold potency advantage of the 3-cyano derivative over the 3-methyl derivative was mechanistically attributed to the planar sp-hybridized nitrile group enabling favorable π–π stacking interactions with aromatic residues at the peripheral anionic site (PAS) of AChE, whereas the sp3-hybridized methyl substituent in AMC lacked this capacity [1]. Additionally, human serum albumin (HSA) binding differentially modulated the two compounds: CyC inhibition potency decreased by ~32% in the presence of HSA compared to pure buffer, while AMC inhibition decreased by only ~5%, indicating that the 3-cyano group also alters the plasma protein binding profile [1]. This evidence supports selection of 3-cyano-substituted chromones—including 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile—over 3-alkyl or 3-amino chromone analogs for AChE inhibition applications, while noting that the quantitative magnitude of the C8-methoxy contribution to AChE potency remains empirically uncharacterized.

acetylcholinesterase inhibition chromone SAR Alzheimer's drug discovery nitrile pharmacophore

Chromone-3-Carbonitrile Subclass Antifungal and Antibiofilm Activity: Motif-Level Evidence Supporting Selection of 3-CN Chromones Over Unsubstituted Chromones Against Candida Species

A comprehensive antifungal screening of 27 chromone derivatives against nine Candida species (C. albicans, C. glabrata, C. parapsilosis, C. auris, and others) identified that chromones bearing the 3-carbonitrile motif constitute a functionally distinct antifungal subclass. Four chromone-3-carbonitriles exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL and significantly inhibited C. albicans biofilm formation, cell aggregation, and hypha formation (key virulence prerequisites) [1]. In contrast, chromones lacking the 3-cyano group (including the unadorned chromone backbone itself) showed no or little effect on Candida strains [2]. Within the active 3-carbonitrile set, the most potent compound identified was 6-bromochromone-3-carbonitrile, which downregulated hypha-forming and biofilm-related genes (TEC1 and UME6) while upregulating the hyphal regulator UCF1, as confirmed by transcriptomic analysis [1]. Toxicity evaluation using plant and nematode models classified all four chromone-3-carbonitriles as non-toxic to mildly toxic, establishing a favorable early-stage safety window [1]. Although 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile was not among the four specific compounds tested in this study, it shares the essential 3-carbonitrile pharmacophore that defines antifungal activity within the chromone chemical space. For antifungal screening campaigns, chromone-3-carbonitriles represent a mechanistically and phenotypically differentiated subclass relative to unsubstituted chromones or chromones with alternative C3 substituents.

antifungal chromones Candida biofilm inhibition chromone-3-carbonitrile SAR antivirulence screening

Synthetic Accessibility and Physicochemical Profile for Compound Library Design: A One-Step Vilsmeier Synthesis in Quantitative Yield

From a synthetic chemistry and procurement planning perspective, 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is accessible via a one-step protocol using adapted Vilsmeier conditions (DMF/POCl3), affording the title compound in quantitative yield [1]. This contrasts with multi-step synthetic routes required for many substituted chromone analogs that necessitate sequential protection/deprotection strategies or transition metal-catalyzed coupling steps. Comprehensive spectroscopic characterization data (1H-, 2H-, 13C-NMR, IR, and Raman) are reported and publicly available, facilitating identity verification and purity assessment upon receipt [1]. The compound has a molecular formula of C11H7NO3, a monoisotopic mass of 201.04259 g/mol, a calculated logP (XLogP3) of 1.4, a topological polar surface area (TPSA) of 59.3 Ų, and zero hydrogen bond donors [2]—physicochemical parameters within drug-like chemical space (congruent with Lipinski's rule of five). Commercially, the compound is available from multiple vendors at purity specifications of ≥98% to 99% , , enabling reliable sourcing for assay-ready compound procurement without requiring in-house synthesis. For medicinal chemistry groups engaged in structure–activity relationship exploration around the chromone-3-carbonitrile core, the combination of synthetic simplicity, quantitative yield, and established spectroscopic characterization reduces lead time and quality assurance burden relative to custom-synthesized chromone analogs.

chromone-3-carbonitrile synthesis Vilsmeier reaction quantitative yield medicinal chemistry building block

Prioritized Application Scenarios for 8-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile (CAS 53428-23-2) Based on Quantitative Differentiation Evidence


CYP11B2 (Aldosterone Synthase) Selective Inhibition Studies for Corticosteroid Pathway Dissection

Researchers investigating the role of aldosterone synthase in hypertension, primary aldosteronism, or heart failure can deploy 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile as a chemical probe with a quantified CYP11B2 IC50 of 2.20 nM and an approximately 2-fold selectivity window over CYP11B1 (IC50 = 4.5 nM) measured in the same human V79MZ cell-based assay [1]. This selectivity profile—though modest—provides a defined experimental window for distinguishing CYP11B2-mediated from CYP11B1-mediated effects in dual-inhibitor comparator studies, particularly when benchmarked against non-selective chromone analogs or selective CYP11B1 inhibitors such as compound 5c [2]. The compound's drug-like physicochemical properties (logP 1.4; TPSA 59.3 Ų; zero HBD) support cell-based assay compatibility without solubility or permeability liabilities commonly associated with more lipophilic steroidal inhibitors.

Anti-Allergy and Mast Cell Degranulation Screening Leveraging Position-Specific 8-Methoxy Pharmacophore Activity

Based on class-level evidence from the structurally proximal 3-(1H-tetrazol-5-yl)-8-methoxychromone, which achieved 100% inhibition of passive cutaneous anaphylaxis (PCA) at 0.1 mg/kg oral dose in rats while its 6-methoxy positional isomer showed 0% inhibition under identical conditions [1], 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is positioned as a candidate for anti-allergy screening campaigns that specifically require C8-methoxylated chromone derivatives rather than 5-, 6-, or 7-methoxy positional isomers. Researchers procuring chromone derivatives for mast cell stabilization or anti-allergy drug discovery programs should specify the 8-methoxy substitution pattern explicitly, as substitution at alternative positions may yield pharmacologically silent compounds.

Acetylcholinesterase (AChE) Inhibition Assays Requiring 3-Cyano Chromone Pharmacophore with Defined HSA Sensitivity Profile

For AChE inhibition studies in neurological disease models, 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile retains the 3-cyano pharmacophore that provides a documented ~1.2-fold potency advantage over 3-alkyl-substituted chromone analogs (CyC IC50 = 85.12 nM vs AMC IC50 = 103.09 nM), with both compounds operating through non-competitive inhibition at the peripheral anionic site (PAS) of AChE [1]. Researchers should note that the 3-cyano group introduces differential sensitivity to human serum albumin (~32% potency reduction for CyC vs ~5% for AMC), which is critical for assay buffer design: albumin-free conditions may be required for accurate potency determination if this compound exhibits similar HSA sensitivity to its unsubstituted parent. The compound can serve as a starting scaffold for SAR exploration, where the quantitative contribution of the C8-methoxy substituent to AChE potency remains to be empirically determined.

Antifungal and Antibiofilm Screening of Chromone-3-Carbonitrile Libraries Against Drug-Resistant Candida Species

As a member of the chromone-3-carbonitrile subclass, 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile carries the structural motif that defines antifungal activity within the chromone chemical space: chromone-3-carbonitriles exhibit MICs from 5 to 50 µg/mL against nine Candida species and additionally inhibit biofilm formation, cell aggregation, and hypha formation—virulence factors critical for Candida pathogenesis [1]. Unsubstituted chromones or chromones with alternative C3 substituents show little to no antifungal activity against the same panel [2]. For antifungal discovery programs, this compound can serve as a library member in chromone-3-carbonitrile focused screening sets that systematically vary substitution at positions 6, 7, and 8 to map antifungal SAR around the privileged 3-carbonitrile core, with the 6-bromo derivative serving as a positive control (identified as most active in the reported screen) [1]. The compound's favorable early-stage toxicity profile (non-toxic to mildly toxic in plant and nematode models, as established for the chromone-3-carbonitrile subclass) supports progression to more advanced toxicity evaluation [1].

Quote Request

Request a Quote for 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.